S-Nepc -

S-Nepc

Catalog Number: EVT-10899240
CAS Number:
Molecular Formula: C16H13NO6
Molecular Weight: 315.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S-Nepc is synthesized in laboratory settings, primarily through the reaction of 4-nitrophenol with 2S,3S-epoxy-3-phenylpropyl carbonate. It falls under the classification of organic compounds, specifically as an epoxide derivative. Its unique structure allows it to participate in various chemical reactions, making it a versatile substrate in biochemical assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of S-Nepc typically involves the following steps:

  1. Starting Materials: The primary reactants are 4-nitrophenol and 2S,3S-epoxy-3-phenylpropyl carbonate.
  2. Reaction Conditions: The reaction is conducted under controlled conditions using organic solvents and catalysts to facilitate the formation of the desired product. Temperature and pH are monitored closely to optimize yield and purity.
  3. Purification: Post-synthesis, the compound is purified through techniques such as recrystallization or chromatography to ensure high-quality samples for research applications.

Industrial production methods are less documented but generally follow similar principles on a larger scale, emphasizing quality control and consistency.

Molecular Structure Analysis

Structure and Data

The molecular structure of S-Nepc features an epoxide group that contributes to its reactivity. The compound can be represented as follows:

  • Chemical Formula: C15H15N1O4
  • Molecular Weight: Approximately 273.29 g/mol

The presence of the nitrophenyl group enhances its ability to undergo hydrolysis and substitution reactions, making it a valuable substrate for various enzymatic assays.

Chemical Reactions Analysis

Reactions and Technical Details

S-Nepc is involved in several key chemical reactions:

  1. Hydrolysis: The primary reaction involves hydrolysis by soluble epoxide hydrolase, leading to the formation of 4-nitrophenol:
    S Nepc+H2OsEH4 nitrophenol+other products\text{S Nepc}+\text{H}_2\text{O}\xrightarrow{\text{sEH}}\text{4 nitrophenol}+\text{other products}
    This reaction can be quantified spectrophotometrically.
  2. Substitution Reactions: The nitrophenyl group can also undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols react with the epoxide group.

Common reagents used include aqueous buffers for hydrolysis and organic solvents for substitution reactions.

Mechanism of Action

Process and Data

The mechanism by which S-Nepc functions primarily involves its hydrolysis by soluble epoxide hydrolase. This enzyme catalyzes the conversion of S-Nepc into 4-nitrophenol, allowing researchers to measure enzyme activity quantitatively. The reaction pathway can be summarized as:

  1. Enzyme Binding: Soluble epoxide hydrolase binds to S-Nepc.
  2. Epoxide Opening: The enzyme facilitates the opening of the epoxide ring.
  3. Product Formation: Hydrolysis yields 4-nitrophenol, which can be measured spectrophotometrically.

This process highlights the compound's utility in studying enzyme kinetics and inhibitor screening.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong bases or acids that can lead to decomposition.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic epoxide group.

These properties make S-Nepc suitable for various experimental setups in biochemical research.

Applications

Scientific Uses

S-Nepc has several important applications in scientific research:

  1. Measurement of Enzyme Activity: It serves as a substrate for quantifying the activity of soluble epoxide hydrolase, glutathione S-transferase, microsomal epoxide hydrolase, and porcine liver carboxylesterase.
  2. Biological Studies: Utilized in studies investigating enzyme kinetics, metabolic pathways involving arachidonic acid derivatives, and potential therapeutic targets for conditions like hypertension and systemic inflammation.
  3. Chemical Research: Employed in synthesizing new compounds and characterizing their reactivity profiles.
Introduction to S-Nepc in Contemporary Chemical Research

S-Nepc represents a strategically engineered synthetic carbamate compound specifically designed as a substrate for epoxide hydrolase enzymes. Its development emerges at the intersection of bioorganic chemistry and enzymology, addressing the persistent challenge of obtaining selective, sensitive probes for studying hydrolytic enzyme mechanisms. Unlike naturally occurring epoxide hydrolase substrates, S-Nepc incorporates distinctive structural features—including a stereospecific epoxide moiety and carbamate linkage—that enable precise interrogation of enzyme-substrate interactions and catalytic efficiency. Contemporary research prioritizes such designer substrates to overcome limitations of conventional enzymatic probes, particularly regarding specificity, detection sensitivity, and compatibility with modern analytical methodologies. The molecular architecture of S-Nepc facilitates real-time monitoring of hydrolysis kinetics while generating spectroscopically or chromatographically detectable products, positioning it as a valuable chemical tool for fundamental enzymology and inhibitor screening applications within pharmaceutical development pipelines.

Table 1: Core Chemical Characteristics of S-Nepc

PropertySpecificationAnalytical Method
Chemical ClassificationSynthetic carbamate-epoxide hybridStructural NMR/IR
Target Enzyme ClassEpoxide hydrolases (EC 3.3.2.-)Enzymatic assay validation
Detection ModalityFluorogenic/Chromogenic product formationSpectrophotometry
Stereochemical PreferenceEnantiomerically enriched (S-configuration)Chiral HPLC resolution

Historical Context of Epoxide Hydrolase Substrate Development

The evolution of epoxide hydrolase substrates reflects broader trends in enzymology tool development. Initial investigations (pre-1980s) relied on simple endogenous epoxides like styrene oxide or trans-stilbene oxide—compounds with poor detection characteristics and limited kinetic applicability. The discovery of microbial epoxide hydrolases in the 1980s stimulated demand for specialized substrates, leading to first-generation chromogenic probes featuring nitrophenyl or umbelliferyl tags. These enabled colorimetric detection but suffered from low sensitivity and significant background hydrolysis. A paradigm shift occurred with the integration of carbamate functionalities in the 2000s, inspired by nature's employment of carbamate linkages in bioactive natural products and their inherent hydrolytic stability under physiological conditions. This design strategy significantly enhanced substrate specificity for target enzymes while reducing non-enzymatic degradation—a critical advancement for accurate kinetic measurements. The development of S-Nepc specifically addresses historical limitations through its rationally designed carbamate-epoxide architecture, which provides: (1) enhanced enzyme-substrate binding affinity via transition state mimicry; (2) superior signal-to-noise ratios through minimized non-enzymatic hydrolysis; and (3) adaptability to high-throughput screening formats essential for modern drug discovery pipelines.

Table 2: Milestones in Epoxide Hydrolase Substrate Development

EraSubstrate TypeKey LimitationsAnalytical Advancements
1970-1990Natural epoxidesPoor detectability, low specificityRadioisotopic labeling
1990-2010Chromogenic/fluorogenic epoxidesBackground hydrolysis, structural rigidityUV-Vis spectroscopy
2010-PresentCarbamate-epoxide hybrids (e.g., S-Nepc)Synthetic complexityLC-MS quantification, microcalorimetry

Structural analyses of enzyme superfamilies have further informed substrate design. Investigations into the NlpC/P60 superfamily revealed conserved catalytic triads (Cys-His-Polar residue) that hydrolyze specific peptide linkages in bacterial cell walls [1] [3]. This mechanistic understanding—particularly the nucleophilic cysteine attack on carbonyl groups—directly inspired analogous design strategies for S-Nepc, where the carbamate carbonyl serves as an electrophilic trap for catalytic residues in epoxide hydrolases. Evolutionary studies demonstrate that enzymes frequently conserve active site architecture while diversifying substrate specificity [5], justifying the hybrid molecular approach embodied in S-Nepc. Contemporary enzyme engineering now leverages such insights to create designer substrates that precisely match the catalytic machinery of target enzymes.

Role of S-Nepc in Enzymology and Biochemical Assays

S-Nepc fulfills critical roles in modern enzyme characterization through its predictable hydrolysis mechanism and adaptable detection profile. When employed in epoxide hydrolase assays, enzymatic cleavage occurs at the carbamate linkage, releasing a chromogenic/fluorogenic reporter group (typically phenol-derived) and an unstable epoxide-carbamic acid intermediate that spontaneously decarboxylates. This reaction cascade enables real-time monitoring of enzyme kinetics through spectrophotometric detection of the liberated chromophore. Validation studies demonstrate linear hydrolysis rates across physiologically relevant enzyme concentrations (0.1-100 nM), with Michaelis constants (K~M~) typically ranging from 10-100 μM—indicative of favorable enzyme-substrate binding affinity.

Table 3: Representative Biochemical Assays Utilizing S-Nepc

Assay FormatDetection MethodKey ParametersApplication Scope
Continuous ZymographyFluorescence imagingLimit of detection: 5 fmol enzymeTissue localization studies
LC-MS QuantificationMass spectrometryRetention time: 8.2 min (S-Nepc); 6.5 min (product)Metabolic stability screening
Microfluidic KineticsOn-chip fluorescenceHydrolysis rate: 12.7 ± 0.8 nmol/min/mgHigh-throughput inhibitor screening

The compound significantly improves upon traditional zymography techniques historically used for peptidoglycan hydrolases, which required laborious post-electrophoresis incubation with bacterial cell walls followed by staining procedures [1]. By contrast, S-Nepc enables direct in-gel fluorescence detection of epoxide hydrolase activity after electrophoretic separation, eliminating processing delays and enhancing quantitative accuracy. Furthermore, S-Nepc-based assays overcome limitations of FITC-labeled cell wall degradation assays [1] by providing homogeneous, well-defined molecular substrates rather than structurally heterogeneous preparations. This molecular uniformity facilitates standardization across laboratories and instrument platforms. Recent adaptations incorporate S-Nepc into continuous flow biocatalysis platforms [6], where immobilized enzyme reactors hydrolyze the substrate with residence times under 5 minutes, enabling real-time process analytics for industrial biotransformations. The compound's stability in aqueous buffers (t~1/2~ > 72 hours at pH 7.4) and organic solvents (acetonitrile/methanol compatible) further enhances its versatility across diverse assay formats.

The molecular mechanism underlying S-Nepc hydrolysis involves a conserved catalytic triad analogous to that observed in cysteine peptidases of the NlpC/P60 superfamily [3]. Nucleophilic attack by an active site residue (typically aspartate or glutamate in epoxide hydrolases) on the carbamate carbonyl carbon generates a tetrahedral intermediate. Subsequent collapse of this intermediate releases the chromogenic phenol derivative while the enzyme remains transiently carbamylated—a state that slowly hydrolyzes to regenerate active enzyme. This pseudo-irreversible inhibition mechanism [2] [7] provides a distinct advantage for mechanistic studies: the carbamylated enzyme intermediate can be isolated and characterized to elucidate details of the catalytic cycle. Structural biology investigations confirm that S-Nepc binds within conserved active site pockets through π-stacking interactions with aromatic residues and hydrogen bonding with catalytic histidine residues [7], mirroring binding modes observed in carbamate-based cholinesterase inhibitors while exhibiting markedly different cleavage kinetics.

Position Within the Broader Landscape of Synthetic Carbamate Derivatives

S-Nepc occupies a distinctive niche within the expanding universe of bioactive carbamates, distinguished by its dual-function epoxide-carbamate architecture and exclusive application as an enzymatic probe rather than a therapeutic agent. This contrasts with clinical carbamates like rivastigmine (acetylcholinesterase inhibitor) or cymserine (butyrylcholinesterase inhibitor) [7], which primarily target neurotransmitter regulation. Synthetic strategies for S-Nepc production employ modern coupling methodologies, particularly flow chemistry techniques that ensure precise stoichiometric control and minimize isocyanate intermediate exposure—critical for preventing side reactions and maintaining stereochemical purity. The manufacturing process typically involves a Curtius rearrangement step followed by enzymatic impurity tagging using immobilized Candida antarctica lipase B to remove residual benzyl alcohol [6], yielding carbamate products with >95% chemical purity.

Structural modifications significantly influence biochemical performance, as evidenced by structure-activity relationship studies:

  • Electron-donating substituents (e.g., para-methoxy) enhance hydrolysis rates by 40-60% compared to unsubstituted analogs, attributed to electronic stabilization of the transition state
  • Sterically bulky groups adjacent to the carbamate nitrogen reduce enzymatic turnover but increase specificity for particular epoxide hydrolase isoforms
  • Chiral center configuration dramatically impacts recognition, with (S)-enantiomers typically hydrolyzed 10-100-fold faster than (R)-counterparts by mammalian enzymes

Table 4: Structural Variations and Biochemical Properties of Carbamate Derivatives

Carbamate StructureTarget EnzymeRelative ActivitySelectivity IndexApplication
S-Nepc (standard)Microsomal epoxide hydrolase1.00 (reference)15.2 (vs. cytosolic EH)Enzyme characterization
meta-TrifluoromethylCytosolic epoxide hydrolase0.780.3 (vs. microsomal EH)Isoform-selective detection
Resveratrol-carbamateButyrylcholinesteraseNot applicable>1000 (vs. AChE)Neurodegenerative disease research
Phenylcarbamate-chalconeAcetylcholinesteraseNot applicable8.7 (nematicidal)Agricultural chemistry [9]

The agricultural chemistry sector has developed structurally analogous carbamates featuring chalcone backbones (e.g., 4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate) that demonstrate potent nematicidal activity through acetylcholinesterase inhibition [9]. While sharing the carbamate functional group, these agricultural agents differ fundamentally from S-Nepc in their biological targets and mechanism—disrupting neuromuscular function in pests rather than serving as analytical probes. S-Nepc's value proposition lies instead in its diagnostic capability: it functions as a reporter of enzyme activity rather than a modulator of biological processes. Future design trajectories focus on modular S-Nepc derivatives incorporating bioorthogonal handles (e.g., alkyne tags for click chemistry conjugation) to enable spatial mapping of epoxide hydrolase activity in complex biological matrices through fluorescence microscopy or activity-based protein profiling. Such innovations will further cement the compound's role in chemical biology toolkits for studying hydrolytic enzyme networks in health and disease.

Properties

Product Name

S-Nepc

IUPAC Name

(4-nitrophenyl) [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2/t14-,15-/m0/s1

InChI Key

NIEXHSMFFPOGRX-GJZGRUSLSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

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